6-Methoxyisoquinoline 2-oxide

Description

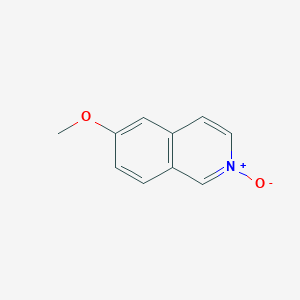

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

6-methoxy-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C10H9NO2/c1-13-10-3-2-9-7-11(12)5-4-8(9)6-10/h2-7H,1H3 |

InChI Key |

PCDRCOZAFZOJRN-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=[N+](C=C2)[O-] |

Canonical SMILES |

COC1=CC2=C(C=C1)C=[N+](C=C2)[O-] |

Origin of Product |

United States |

Late Stage N Oxidation:in This Approach, a Fully Substituted Isoquinoline is First Assembled Through Classical Methods E.g., Bischler Napieralski, Pictet Spengler, or Pomeranz Fritsch Reactions . This Multi Step Process Allows for the Careful Installation of Various Functional Groups Onto the Isoquinoline Core. the Final Step of the Sequence is the Direct Oxidation of the Heterocyclic Nitrogen Atom to Form the N Oxide.nih.govthis Strategy is Straightforward but Requires That All Other Functional Groups on the Molecule Are Stable to the Oxidizing Conditions.nih.govfirsthope.co.in

Example Sequence:

Synthesis of a substituted phenethylamine (B48288) precursor.

Cyclization and aromatization to form the substituted isoquinoline (B145761) ring.

Further functional group manipulations on the isoquinoline core.

N-oxidation using m-CPBA or H₂O₂ to yield the final isoquinoline N-oxide. firsthope.co.in

Ring Forming N Oxidation Convergent Synthesis :this More Modern Strategy Involves Synthesizing Acyclic Precursors That Are Specifically Designed to Cyclize Directly into the Isoquinoline N Oxide Ring.nih.govresearchgate.netthis Approach is Often More Convergent and Can Provide Access to Substitution Patterns That Are Difficult to Achieve Through Traditional Methods. the N Oxide Functionality is Not Added at the End but is an Inherent Product of the Key Ring Forming Reaction.

Example Sequence (based on Cu-catalyzed cyclization):

Synthesis of a substituted 2-halobenzaldehyde.

Sonogashira coupling with a terminal alkyne to form a 2-alkynylbenzaldehyde.

Condensation with hydroxylamine (B1172632) to produce the (E)-2-alkynylaryl oxime precursor. nih.govresearchgate.net

Copper(I)-catalyzed intramolecular cyclization in water to directly form the substituted isoquinoline (B145761) N-oxide. nih.govrsc.orgresearchgate.net

Chemical Transformations and Reactivity of 6 Methoxyisoquinoline 2 Oxide

Nucleophilic and Electrophilic Functionalization of the Isoquinoline (B145761) Core

The N-oxide group in 6-methoxyisoquinoline (B27300) 2-oxide activates the C1 (or α) position, making it susceptible to attack by nucleophiles. This activation is a cornerstone of many functionalization strategies.

Direct amination at the C-2 position of the isoquinoline core in 6-methoxyisoquinoline 2-oxide can be achieved through methods that activate the N-oxide. A notable example involves the use of tosyl anhydride (B1165640) (Ts₂O) in the presence of tert-butylamine (B42293) (t-BuNH₂). This method, based on the work of Yin and co-workers, provides a direct route to 2-aminoisoquinoline derivatives. The reaction proceeds by activation of the N-oxide by Ts₂O, making the C2 position highly electrophilic and susceptible to nucleophilic attack by the amine. Subsequent deprotection can then yield the primary amine.

A general representation of this transformation is the conversion of pyridine (B92270) N-oxides to 2-aminopyridines. This one-pot procedure using Ts₂O and t-BuNH₂, followed by in situ deprotection with trifluoroacetic acid (TFA), has been shown to be efficient for a range of pyridine and (iso)quinoline N-oxides, affording high yields and excellent regioselectivity for the 2-position.

Table 1: Regioselective C-2 Amination of Isoquinoline N-Oxides

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| This compound | 1. Ts₂O, t-BuNH₂ 2. TFA | 2-Amino-6-methoxyisoquinoline | High (expected) |

| Pyridine N-oxides | 1. Ts₂O, t-BuNH₂ 2. TFA | 2-Aminopyridines | High |

The C-2 position of quinoline (B57606) and isoquinoline N-oxides can be alkylated through reactions involving radical intermediates. While specific examples for this compound are not detailed in the provided sources, general methodologies for quinoline N-oxides are applicable. One such approach involves a visible-light-induced, catalyst-free deaminative alkylation using Katritzky salts. chemrxiv.org In this process, an electron-donor-acceptor (EDA) complex forms between the Katritzky salt and a base, which upon visible light irradiation, undergoes a single electron transfer (SET) to generate an alkyl radical. This radical then adds to the C-2 position of the quinoline N-oxide. chemrxiv.org Given the electronic similarity, this compound is expected to undergo this reaction, providing a pathway to C-2 alkylated products.

Another method for the reductive alkylation of pyridine and quinoline N-oxides utilizes Wittig reagents. This reaction demonstrates excellent site selectivity for the C-2 position and is compatible with a variety of functional groups. nih.gov

Table 2: General Methods for C-2 Alkylation of Heterocyclic N-Oxides via Radical Intermediates

| N-Oxide Substrate | Alkyl Source | Conditions | Product |

|---|---|---|---|

| Quinoline N-oxides | Katritzky salts | Visible light, base | C-2 alkylated quinoline N-oxides |

A metal- and additive-free method for the deoxygenative C2-heteroarylation of quinolines and isoquinolines has been developed using N-sulfonyl-1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction proceeds with high efficiency and regioselectivity under mild conditions. The process is initiated by the nucleophilic attack of the N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole. beilstein-journals.org This is followed by the elimination of a triazolyl anion, which then attacks the activated C2 position of the (iso)quinoline ring.

This methodology has been shown to be effective for quinoline N-oxides bearing electron-donating groups, such as a methoxy (B1213986) group at the 6-position, which furnished the corresponding C2-triazolylquinoline in high yield. beilstein-journals.org Therefore, it is highly probable that this compound would react similarly to afford the C2-(1,2,3-triazol-1-yl)-6-methoxyisoquinoline.

Table 3: Deoxygenative C2-Heteroarylation of Quinoline N-Oxides

| Quinoline N-Oxide | N-sulfonyl-1,2,3-triazole | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Methoxyquinoline N-oxide | 1-Tosyl-4-phenyl-1,2,3-triazole | DCE, rt, 15-20 min | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-6-methoxyquinoline | 85-90% |

The reaction of quinoline and pyridine N-oxides with arylzinc reagents provides a transition-metal-free pathway to 2-arylquinolines and 2-arylpyridines. researchgate.net The reaction requires an activating agent, such as trifluoroacetic anhydride (TFAA), and proceeds at elevated temperatures. This method is tolerant of various functional groups on both the N-oxide and the arylzinc reagent, including methoxy groups. researchgate.net

The reaction of this compound with an arylzinc reagent in the presence of TFAA is expected to yield the corresponding 2-aryl-6-methoxyisoquinoline. The tolerance of the methoxy group makes this a viable synthetic route for the C-2 arylation of this specific substrate.

Table 4: Reaction of Quinoline N-Oxides with Arylzinc Reagents

| N-Oxide Substrate | Arylzinc Reagent | Conditions | Product | Yield Range |

|---|---|---|---|---|

| Quinoline N-oxides | ArZnCl | Toluene, 100 °C, 2.5 equiv. TFAA | 2-Arylquinolines | 24-95% |

Rearrangement Pathways of Isoquinoline N-Oxides

Isoquinoline N-oxides can undergo rearrangement reactions, often under thermal conditions, to yield other heterocyclic structures.

While specific studies on the thermal rearrangement of this compound to 6-methoxyisoquinolin-1-one were not found in the provided search results, the thermal rearrangement of 2-alkoxypyridine N-oxides to 1-alkoxy-2-pyridones is a known transformation. researchgate.net This reaction has been a subject of mechanistic studies, with suggestions of it proceeding through a beilstein-journals.orgresearchgate.net sigmatropic rearrangement. However, other studies propose different mechanistic pathways. researchgate.net

In a related context, thermal rearrangements of other complex pyridine N-oxide derivatives have been observed to proceed via mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com Given the structural similarities, it is plausible that this compound could undergo a thermal rearrangement to form 6-methoxyisoquinolin-1-one, although the specific conditions and mechanism would require experimental verification.

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Tosyl anhydride |

| tert-Butylamine |

| 2-Amino-6-methoxyisoquinoline |

| Trifluoroacetic acid |

| Pyridine N-oxides |

| 2-Aminopyridines |

| (Iso)quinoline N-oxides |

| 2-Amino(iso)quinolines |

| Katritzky salts |

| C-2 alkylated quinoline N-oxides |

| Wittig reagents |

| C-2 alkylated pyridines and quinolines |

| N-sulfonyl-1,2,3-triazoles |

| C2-(1,2,3-triazol-1-yl)-6-methoxyisoquinoline |

| 6-Methoxyquinoline N-oxide |

| 1-Tosyl-4-phenyl-1,2,3-triazole |

| 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-6-methoxyquinoline |

| Quinoline N-oxide |

| 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline |

| Arylzinc reagents |

| Trifluoroacetic anhydride |

| 2-Aryl-6-methoxyisoquinoline |

| 2-Arylquinolines |

| 2-Arylpyridines |

| 6-Methoxyisoquinolin-1-one |

| 2-Alkoxypyridine N-oxides |

Photochemical Deoxygenation and Isomerizations

The photochemistry of methoxy-substituted isoquinoline 2-oxides, including the 6-methoxy derivative, is characterized by competing reaction pathways, primarily deoxygenation to the parent isoquinoline and photoisomerization to various valence isomers. rsc.org Irradiation of these N-oxides in both protic and aprotic media leads to the formation of several key products. rsc.org The excited singlet state is understood to be responsible for these isomerizations and rearrangements. wur.nl

The primary photoisomers observed are 1,3-benzoxazepines and 1(2H)-isoquinolones. rsc.org The position of the methoxy group on the aromatic ring can influence the distribution and yield of these products. Alongside these major isomerization products, the photochemical reaction also yields the deoxygenated 6-methoxyisoquinoline. rsc.org

| Reactant | Reaction Type | Major Products | Reference |

|---|---|---|---|

| This compound | Photochemical Reaction | 6-Methoxyisoquinoline (Deoxygenation) | rsc.org |

| This compound | Photochemical Reaction | 1,3-Benzoxazepine derivative (Isomerization) | rsc.org |

| This compound | Photochemical Reaction | 1(2H)-Isoquinolone derivative (Isomerization) | rsc.org |

Postulated Oxaziridine (B8769555) Intermediates in Photoreactions

The formation of the observed photoisomers from heteroaromatic N-oxides is widely believed to proceed through high-energy, transient intermediates. For the photoreactions of isoquinoline N-oxides, an oxaziridine intermediate is a reasonably anticipated species. nih.govscispace.com Upon absorption of UV light, the N-oxide is thought to rearrange into a strained, three-membered oxaziridine ring. wikipedia.org

This oxaziridine intermediate is not typically isolated but serves as a crucial branching point in the reaction pathway. scispace.com It can subsequently undergo further rearrangements. For instance, cleavage of the C-O bond and migration of the carbon atom can lead to the formation of the observed 1,3-benzoxazepine ring system. Alternatively, cleavage and rearrangement can also lead to the corresponding lactam, 1(2H)-isoquinolone. wikipedia.org The deoxygenation pathway to the parent 6-methoxyisoquinoline is also a competing process from the excited state. rsc.org

Skeletal Editing and Ring Modification Reactions

Recent advances in synthetic methodology have introduced powerful "skeletal editing" techniques that allow for the precise modification of a molecule's core structure. Isoquinoline N-oxides have emerged as valuable substrates for these transformative reactions.

Nitrogen to Carbon Single Atom Swap Methodologies

A significant breakthrough in skeletal editing is the ability to perform a single-atom swap, replacing a nitrogen atom within a heterocycle with a carbon atom. acs.org Methodologies have been developed for pyridine and quinoline N-oxides that are applicable to the isoquinoline N-oxide framework. chinesechemsoc.orgresearchgate.net One such strategy utilizes a sulfoxide-derived anion, such as methyl sulfoxide, under basic conditions to achieve an N-to-C atom swap. chinesechemsoc.orgresearchgate.net In this one-step process, the N-O motif of the N-oxide is precisely replaced by a C-H motif originating from the sulfoxide. chinesechemsoc.org The reaction proceeds through a sequence of nucleophilic addition, dearomatization, and subsequent aromatization to yield the corresponding naphthalene (B1677914) derivative. researchgate.net

Another powerful, one-pot method involves the photo-induced rearrangement of a quinoline N-oxide, followed by ozonolysis to open the ring. A nitrogen atom is then inserted using ammonium (B1175870) carbamate, which also facilitates the ejection of a carbon atom and re-closure of the ring to form a new heterocycle. acs.org These methods represent a paradigm shift, enabling medicinal chemists to rapidly generate structural analogs of complex molecules without resorting to lengthy de novo synthesis. acs.org

| Reaction Type | Key Reagents | Transformation | Reference |

|---|---|---|---|

| Nitrogen-to-Carbon Swap | Methyl Sulfoxide, LiHMDS | Isoquinoline N-Oxide → Naphthalene derivative | chinesechemsoc.org |

| Carbon-to-Nitrogen Swap | 1. Light (hν), 2. Ozonolysis, 3. Ammonium carbamate | Quinoline N-Oxide → Quinazoline derivative | acs.org |

Cascade Reactions with Alkynones to Form Polycyclic Systems

This compound can participate in cascade reactions to rapidly build molecular complexity. A notable example is its reaction with alkynones to form complex polycyclic systems. nih.gov This transformation proceeds smoothly without the need for any catalyst or additive, highlighting its efficiency and atom economy. nih.gov

The reaction between an isoquinoline N-oxide and an alkynone initiates a cascade sequence that results in the formation of a fluorescent benzoazepino[2,1-a]isoquinoline derivative. This method provides a straightforward and economical route to novel, fused polycyclic heteroaromatic compounds that are of interest in materials science and medicinal chemistry. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms underlying the reactivity of this compound is crucial for controlling reaction outcomes and designing new synthetic transformations. The activation of the N-oxide group is a key step in many of its most useful reactions.

Role of Activators in N-Oxide Reactivity (e.g., Tosyl Anhydride)

In the absence of photochemical energy, the isoquinoline N-oxide ring is relatively unreactive towards nucleophiles. However, its reactivity can be dramatically enhanced by using an electrophilic activator. p-Toluenesulfonic anhydride (Tosyl Anhydride or Ts₂O) is a commonly used and effective activator. nih.gov

The reaction mechanism begins with the nucleophilic attack of the N-oxide oxygen onto the electrophilic sulfur atom of tosyl anhydride. This forms a highly activated intermediate, an O-tosylisoquinolinium salt. nih.gov This intermediate is now highly susceptible to regioselective nucleophilic attack at the C1 position (analogous to the C2 position in quinoline N-oxides). A subsequent rearomatization step, involving the elimination of the tosylate anion, yields the C1-functionalized isoquinoline product. nih.gov This activation strategy is fundamental to a wide range of deoxygenative functionalization reactions of isoquinoline N-oxides.

Elucidation of Radical and Electron Transfer Processes

While specific studies detailing the radical and electron transfer processes of this compound are not extensively documented, the general behavior of heteroaromatic N-oxides provides a strong basis for understanding its potential reactivity. Aromatic N-oxides are known to participate in single-electron transfer (SET) processes, which can lead to the formation of radical intermediates. digitellinc.com These processes are often initiated by photoredox catalysis under visible light, where the N-oxide can be oxidized to generate a reactive β-oxypyridinium radical. digitellinc.com

In the context of isoquinoline N-oxides, electrochemical reactions have demonstrated the formation of radical species. For instance, the electrochemical oxidation of morpholine (B109124) in the presence of quinoline N-oxide generates a morpholine radical, which can then undergo cross-coupling with the N-oxide. mdpi.com This suggests that this compound could likely participate in similar radical-mediated C-H functionalization reactions.

Furthermore, photochemical studies on quinoline N-oxide derivatives have shown that they can serve as precursors for radical generation through the photoinduced fragmentation of the N-O bond. nih.gov These photoactive esters of quinoline N-oxides can produce a strong oxidant in their excited state, enabling access to primary, secondary, and tertiary radical intermediates. nih.gov A plausible mechanism for such a process involving an N-oxide involves a charge-transfer complex formation, single-electron transfer, proton transfer, and radical coupling. bohrium.com

The reactivity of methoxy-substituted isoquinoline 2-oxides has been observed in photochemical reactions, where the position of the methoxy group influences the reaction's course. rsc.org Although these studies primarily focus on photoisomerization, the initial steps likely involve electron redistribution within the molecule upon photoexcitation, a process related to electron transfer.

| Process | Initiation Method | Key Intermediates | Potential Outcome for this compound |

| Single-Electron Transfer (SET) | Visible-light photoredox catalysis | β-Oxypyridinium radical | C-H functionalization, cyclization reactions |

| Radical Cross-Coupling | Electrochemical oxidation | Amine radicals (e.g., morpholine radical) | C-H amination at positions activated by the N-oxide and methoxy group |

| Photoinduced N-O Bond Fragmentation | UV or visible light irradiation | Carbon-centered radicals | Intermolecular additions to the isoquinoline ring |

This table is illustrative and based on the reactivity of analogous aromatic N-oxides.

Dearomatization and Aromatization Sequences in Ring Transformations

Dearomatization and subsequent aromatization are key steps in many ring transformation reactions of heteroaromatic compounds. For quinoline N-oxides, a dearomatization/rearomatization model has been proposed for copper-mediated C-H functionalization. nih.gov This process involves a 1,3-dipolar addition of an organocopper species to the quinoline N-oxide, leading to a dearomatized intermediate. nih.gov Subsequent elimination restores the aromaticity and results in a functionalized quinoline. It is highly probable that this compound would undergo analogous transformations.

Photochemical reactions of methoxy-substituted isoquinoline 2-oxides provide direct evidence of ring transformations involving dearomatization and aromatization sequences. rsc.org Irradiation of these compounds can lead to the formation of various photoisomers, such as 1,3-benzoxazepines and 1(2H)-isoquinolones. rsc.org The formation of these products necessitates a rearrangement of the isoquinoline ring system, which proceeds through transient dearomatized intermediates. The position of the methoxy group has been noted to have a significant directing effect on these photoreactions. rsc.org

For example, the transformation to a 1,3-benzoxazepine involves the cleavage of the N-O bond and the C1-N bond, followed by the formation of a new C-O bond, a process that inherently involves non-aromatic intermediates. Similarly, the formation of a 1(2H)-isoquinolone from an isoquinoline 2-oxide is a well-established rearrangement that proceeds through a dearomatized oxaziridine intermediate.

| Transformation | Reactant | Key Intermediate(s) | Product(s) | Reference |

| Photochemical Isomerization | Methoxyisoquinoline 2-oxides | Dearomatized valence isomers (e.g., oxaziridines) | 1,3-Benzoxazepines, 1(2H)-isoquinolones | rsc.org |

| Deoxygenative Heteroarylation | Isoquinoline N-oxide | Dearomatized addition intermediate | C1-heteroarylated isoquinoline | nih.gov |

This table provides examples of transformations that likely apply to this compound based on studies of related compounds.

Spectroscopic Characterization and Structural Elucidation of 6 Methoxyisoquinoline 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Methoxyisoquinoline (B27300) 2-oxide, both proton (¹H) and carbon-13 (¹³C) NMR provide essential data for mapping its chemical structure.

Proton NMR analysis identifies the chemical environment of hydrogen atoms within the molecule. Experimental data for 6-Methoxyisoquinoline 2-oxide, recorded in dimethyl sulfoxide-d6 (DMSO-d6), reveals distinct signals corresponding to the aromatic and methoxy (B1213986) protons. acs.org The N-oxide functional group significantly influences the chemical shifts of nearby protons, particularly H-1, causing a downfield shift compared to the parent isoquinoline (B145761).

The observed chemical shifts (δ) and their assignments are detailed in the table below. acs.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 8.86 | s (singlet) |

| H-3 | 8.12-8.09 | m (multiplet) |

| Aromatic H | 7.84-7.80 | m (multiplet) |

| Aromatic H | 7.40 | d (doublet) |

| Aromatic H | 7.34-7.29 | m (multiplet) |

| -OCH₃ | 3.89 | s (singlet) |

| (Solvent: DMSO-d6; Frequency: 300 MHz) |

The singlet at 8.86 ppm is characteristic of the proton at the C-1 position, which is deshielded by the adjacent positively charged nitrogen atom of the N-oxide moiety. The sharp singlet at 3.89 ppm corresponds to the three protons of the methoxy group. The remaining multiplets and doublets in the aromatic region (7.29-8.12 ppm) account for the other five protons on the isoquinoline ring system.

A comprehensive search of published scientific literature did not yield specific experimental ¹³C NMR data for this compound. However, based on the known effects of substituents on the isoquinoline ring and the influence of the N-oxide group, a theoretical analysis can be predictive.

The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Aromatic Carbons: The nine carbons of the isoquinoline core would appear in the typical aromatic region (approximately 100-150 ppm). The carbons directly attached to the N-oxide (C-1 and C-8a) would be significantly shifted compared to the parent 6-methoxyisoquinoline.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to produce a signal in the upfield region, typically around 55-60 ppm.

Substituted Carbons: The carbon atom C-6, bonded to the electron-donating methoxy group, would be shielded, while C-1 would be deshielded due to the adjacent N-oxide.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and elemental composition.

For this compound, the expected data from an HRMS analysis using a technique like ESI-TOF would be:

| Ion | Elemental Composition | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₀H₁₀NO₂ | 176.0706 | (Experimental data not found) |

Confirmation is achieved when the experimentally measured 'Found' value is within a few parts per million (ppm) of the 'Calculated' value.

Both ESI and APCI are "soft" ionization techniques that are well-suited for analyzing N-oxides. They typically generate a protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source.

For this compound (Molecular Weight: 175.18 g/mol ), Liquid Chromatography-Mass Spectrometry (LCMS) analysis has shown the presence of the protonated molecular ion [M+H]⁺ at an m/z of 176.1. acs.org

A characteristic fragmentation pathway for protonated quinoline (B57606) and isoquinoline N-oxides during tandem mass spectrometry (MS/MS) or in-source fragmentation is the neutral loss of an oxygen atom (16 Da), resulting in an [M+H-O]⁺ fragment. This "deoxygenation" is a diagnostic marker for the N-oxide functionality and can be induced by thermal or collisional activation. Another common fragmentation is the elimination of a hydroxyl radical (•OH, 17 Da).

X-ray Crystallography for Solid-State Structure Determination

A thorough review of the published scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental data on its solid-state conformation, bond lengths, bond angles, or crystal packing is currently available. Should such a study be performed, it would provide the most definitive and precise three-dimensional model of the molecule.

Single-Crystal X-ray Diffraction Analysis

Vibrational Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

An experimental IR spectrum for this compound has not been located in the surveyed literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure. The key vibrations would include those from the aromatic rings, the C-O ether linkage, and the N-oxide group. Aromatic N-oxide stretching vibrations are particularly characteristic and typically appear in the 1200-1300 cm⁻¹ region.

The table below outlines the predicted IR absorption regions for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium |

| N-O (N-oxide) | Stretching | 1200 - 1300 | Strong |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 | Strong |

| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1075 | Medium |

| C-H (Methoxy) | Stretching | 2850 - 2960 | Medium |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic properties. The absorption of energy promotes electrons from a ground state to a higher energy excited state, particularly the π → π* transitions in conjugated and aromatic systems.

The electronic properties of this compound have been characterized by UV-Vis spectroscopy. The presence of the extended π-conjugated isoquinoline system, along with the electron-donating methoxy group (-OCH₃) and the N-oxide group, influences its electronic absorption spectrum. These groups can act as auxochromes, shifting the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted parent compound. For this compound, a maximum absorption has been reported in the literature.

| Solvent | λmax (nm) | Reference |

| Ethanol | 320 | chemicalbook.com |

Advanced Characterization Techniques for Molecular and Crystal Structures

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. SEM is widely used to analyze the morphology, crystal habit, and particle size of solid materials.

Computational and Theoretical Studies on 6 Methoxyisoquinoline 2 Oxide

Quantum Chemical Descriptors and Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energy

For 6-Methoxyisoquinoline (B27300) 2-oxide, NBO analysis reveals significant electron delocalization from lone pair orbitals of the oxygen and nitrogen atoms, as well as from the π-bonds of the aromatic system, into various antibonding orbitals. These interactions, often referred to as hyperconjugation, contribute to the stabilization of the molecule.

The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and a greater degree of electron delocalization. Detailed analysis of these interactions provides a quantitative measure of the electronic communication between different parts of the molecule.

A comprehensive search of scientific literature and chemical databases did not yield specific NBO analysis data, including detailed stabilization energies and orbital occupancies, for 6-Methoxyisoquinoline 2-oxide. The following tables are therefore presented as illustrative examples of how such data would be structured based on typical NBO analysis outputs for similar aromatic N-oxides. The values presented are hypothetical and intended for structural demonstration purposes only.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Occupancy | Acceptor NBO (j) | Occupancy | E(2) (kcal/mol) |

| LP (1) O1 | 1.98 e | π* (N1-C2) | 0.03 e | 5.2 |

| LP (1) O1 | 1.98 e | π* (C3-C4) | 0.04 e | 3.8 |

| LP (1) N1 | 1.97 e | π* (C5-C6) | 0.05 e | 8.1 |

| LP (1) N1 | 1.97 e | π* (C7-C8) | 0.04 e | 6.5 |

| π (C5-C6) | 1.99 e | π* (C7-C8) | 0.04 e | 15.3 |

| π (C7-C8) | 1.98 e | π* (C9-C10) | 0.03 e | 12.7 |

Note: This table illustrates the stabilization energy E(2) resulting from the delocalization of electron density from a donor Natural Bond Orbital (NBO) to an acceptor NBO. LP denotes a lone pair, and π* denotes an antibonding π orbital. The specific atom numbering would correspond to the IUPAC nomenclature for isoquinoline (B145761).

Table 2: Hypothetical NBO Analysis of Electron Density Distribution in this compound

| Atom | Natural Charge |

| O (oxide) | -0.65 e |

| N | +0.25 e |

| C (methoxy) | +0.10 e |

| O (methoxy) | -0.50 e |

| C (aromatic ring) | -0.05 to +0.05 e |

Note: This table shows the calculated natural atomic charges on selected atoms within the molecule. These charges reflect the distribution of electron density and can indicate sites susceptible to electrophilic or nucleophilic attack.

Applications of 6 Methoxyisoquinoline 2 Oxide in Contemporary Organic Synthesis

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The N-oxide group in 6-Methoxyisoquinoline (B27300) 2-oxide acts as an activating group, making the isoquinoline (B145761) core a versatile intermediate for the synthesis of fine chemicals. The polarization of the N-O bond increases the reactivity of the heterocyclic ring, particularly at the C1 and C3 positions, towards nucleophilic substitution. Furthermore, the oxygen atom can be removed after serving its synthetic purpose, allowing for the generation of the parent isoquinoline structure. This "activate-and-remove" strategy is a powerful tool in organic synthesis.

Recent methodologies have focused on the efficient synthesis of isoquinoline N-oxides themselves, for instance, through the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes or copper-catalyzed intramolecular cyclization of 2-alkynylaryl oxime derivatives. acs.orgrsc.org These methods provide access to a range of substituted isoquinoline N-oxides, which can then be used as precursors for further functionalization. The N-oxide moiety facilitates reactions that are otherwise difficult on the parent heterocycle, such as regioselective C-H functionalization, allowing for the introduction of various substituents. acs.org

Precursors in Complex Natural Product and Alkaloid Synthesis (e.g., Morphinan (B1239233) Alkaloids)

Isoquinoline alkaloids represent a large and structurally diverse family of natural products, many of which possess significant pharmacological activity. kegg.jprsc.org This class includes the potent morphinan alkaloids, such as morphine and codeine. nih.govmdpi.com The biosynthesis of these complex molecules proceeds from the amino acid tyrosine, via key benzylisoquinoline intermediates like (S)-reticuline. kegg.jp

In synthetic chemistry, building blocks containing the core isoquinoline structure are essential for the total synthesis of these natural products. 6-Methoxyisoquinoline 2-oxide represents a key structural motif found within many of these alkaloids. While direct synthesis from this specific N-oxide is not extensively documented, its parent structure is a fundamental precursor. Synthetic strategies often involve the construction of a substituted isoquinoline or tetrahydroisoquinoline ring system, followed by complex cyclization reactions to form the intricate polycyclic framework of morphinans. nih.govthieme-connect.com The N-oxide functionality can serve as a handle for introducing substituents or facilitating specific cyclization pathways before being removed in a later step to yield the final natural product.

Utility in the Construction of Diverse Heterocyclic Frameworks

This compound is a valuable precursor for constructing a variety of other heterocyclic systems, primarily through cycloaddition reactions. The N-oxide can function as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. libretexts.org This reaction provides a direct route to five-membered heterocyclic rings fused to the isoquinoline core.

The reaction of isoquinoline N-oxides with dipolarophiles leads to the formation of isoxazoline (B3343090) or isoxazole (B147169) derivatives, depending on the choice of alkene or alkyne. mdpi.com These reactions are often highly regioselective and provide access to complex polycyclic structures in a single step. The table below illustrates the general scheme for such transformations.

| Dipolarophile | Reaction Type | Product Heterocycle | Significance |

|---|---|---|---|

| Alkene (e.g., Styrene) | 1,3-Dipolar Cycloaddition | Isoxazoline-fused isoquinoline | Access to complex polycyclic alkaloids and novel scaffolds. |

| Alkyne (e.g., Phenylacetylene) | 1,3-Dipolar Cycloaddition | Isoxazole-fused isoquinoline | Synthesis of highly aromatic, fused heterocyclic systems. |

| Nitrile | 1,3-Dipolar Cycloaddition | Oxadiazole-fused isoquinoline | Formation of heterocycles with multiple nitrogen and oxygen atoms. |

Furthermore, the activated ring system allows for metal-free, regioselective C-H functionalization, enabling the synthesis of various benzylated and alkynylated N-heterocycles using organosilanes as coupling partners. acs.org

Development as Catalysts in Organic Transformations

Heteroaromatic N-oxides, including isoquinoline N-oxides, have emerged as effective organocatalysts in a range of organic transformations. mdpi.com Their utility stems from the Lewis basicity of the N-oxide oxygen atom. mdpi.com This property allows them to act as powerful electron-pair donors, activating various reagents, most notably organosilicon compounds. nih.govencyclopedia.pub

In reactions such as the Sakurai–Hosomi–Denmark-type allylation, the N-oxide catalyst activates an allyltrichlorosilane (B85684) reagent. The high affinity of silicon for the N-oxide oxygen facilitates the transfer of the allyl group to an electrophile, such as an aldehyde. Chiral, non-racemic N-oxides have been developed to control the stereochemistry of these reactions, leading to the formation of enantioenriched products. mdpi.com While research has often focused on pyridine (B92270) N-oxides, the principles are directly applicable to isoquinoline N-oxide derivatives. mdpi.com

| Reaction Type | Role of N-Oxide | Substrates | Products |

|---|---|---|---|

| Allylation of Aldehydes | Lewis Base Catalyst (activates allylsilane) | Aldehyde, Allyltrichlorosilane | Homoallylic Alcohol |

| Propargylation | Lewis Base Catalyst (activates propargylsilane) | Aldehyde, Propargylsilane | Homopropargyl Alcohol |

| Ring-opening of meso-epoxides | Lewis Base Catalyst | meso-Epoxide, Silyl Nucleophile | Desymmetrized Ring-Opened Product |

Strategic Building Blocks for Diversified Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries containing a large number of diverse but structurally related molecules is a cornerstone for identifying new therapeutic leads. The isoquinoline core is considered a "privileged scaffold" because it is a recurring motif in many biologically active compounds. nih.gov

This compound serves as an excellent strategic building block for creating such diversified libraries. Its rigid bicyclic core provides a well-defined three-dimensional structure. The presence of the methoxy (B1213986) group and, more importantly, the reactive N-oxide functionality, provides multiple points for diversification. Chemists can exploit the reactivity of the N-oxide to introduce a wide array of substituents and build different heterocyclic frameworks, as discussed previously. By starting with this single building block, a multitude of unique derivatives can be synthesized through parallel synthesis techniques, rapidly generating a library of compounds for biological screening.

Biological Activity Research and Structure Activity Relationship Sar Studies of Isoquinoline N Oxides

General Overview of Biological Activity Research

Isoquinoline (B145761) N-oxides, a class of heterocyclic compounds, have been investigated for a range of biological activities. A significant portion of this research has been concentrated on their potential as anticancer agents. The isoquinoline scaffold itself is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. The addition of an N-oxide functionality can modulate the physicochemical properties of the parent molecule, such as increasing polarity and water solubility, which can, in turn, influence its biological profile. acs.org

The primary mechanism often associated with the cytotoxic effects of certain isoquinoline derivatives, particularly isoquinolinequinones, is the generation of reactive oxygen species (ROS). acs.orgnih.gov This oxidative stress can lead to cellular damage and, ultimately, apoptosis in cancer cells. The N-oxide group can play a role in the redox cycling of the molecule, contributing to this effect.

Research into isoquinolinequinone N-oxides has demonstrated their potent activity against various human tumor cell lines, with some derivatives exhibiting nanomolar efficacy. acs.orgnih.gov These compounds have shown promise in overcoming multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy. acs.orgnih.gov The ability of certain isoquinoline N-oxides to inhibit the function of drug efflux pumps, such as P-glycoprotein, is a key area of investigation in this context. acs.org

Beyond cancer, the broader family of isoquinoline alkaloids has been explored for a multitude of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities. researchgate.netrsc.org While these activities are not specifically attributed to 6-Methoxyisoquinoline (B27300) 2-oxide in the current body of research, they highlight the therapeutic potential inherent in the isoquinoline framework.

In Vitro and In Silico Approaches to Structure-Activity Relationships

The exploration of the structure-activity relationships (SAR) of isoquinoline N-oxides is crucial for the rational design of more potent and selective therapeutic agents. Both in vitro and in silico methods are instrumental in these studies.

In Vitro Studies:

A variety of in vitro assays are employed to evaluate the biological activity of newly synthesized isoquinoline N-oxide derivatives. A primary tool in anticancer drug discovery is the National Cancer Institute's 60-human tumor cell line screen (NCI60), which provides a broad spectrum of activity against different cancer types. acs.orgnih.gov

Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to determine the concentration of a compound that inhibits cell growth by 50% (GI50). These assays are fundamental in establishing the potency of a compound. acs.org

To investigate the mechanism of action, further in vitro studies may include:

ROS detection assays: To measure the generation of reactive oxygen species. acs.org

Cell cycle analysis: To determine if the compound arrests cell proliferation at a specific phase of the cell cycle. acs.org

Apoptosis assays: To confirm that the compound induces programmed cell death.

Efflux pump inhibition assays: To assess the ability of the compound to block the function of proteins like P-glycoprotein, often implicated in multidrug resistance. acs.org

A critical aspect of the SAR of isoquinolinequinone N-oxides is the substitution pattern on the quinone ring. Studies have consistently shown that the position of substituents significantly impacts anticancer activity. For instance, research on a series of isoquinolinequinone N-oxide analogues revealed that C(6) isomers are markedly more potent than their C(7) counterparts. acs.orgnih.gov The mean GI50 values of C(6) benzylamine (B48309) isomers were found to be 2 to 3.1 times lower than those of the corresponding C(7) isomers. nih.gov This highlights the strategic importance of directing synthesis towards C(6)-substituted derivatives.

While no specific data for 6-Methoxyisoquinoline 2-oxide is available, the enhanced potency of C(6) substituted analogs suggests that a methoxy (B1213986) group at this position could have a significant impact on the compound's biological activity. The electronic and steric properties of the methoxy group would be expected to influence the molecule's interaction with biological targets.

In Silico Approaches:

Computational methods are increasingly used to predict the properties and biological activities of novel compounds, thereby guiding synthetic efforts.

Molecular Docking: This technique is used to predict the binding orientation of a small molecule to a target protein. For isoquinoline N-oxides, docking studies could elucidate their interaction with enzymes involved in cancer progression or with efflux pumps like P-glycoprotein.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information can then be used to design new molecules with improved potency.

ADME Prediction: In silico tools like SWISSADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. acs.org These predictions help in assessing the "drug-likeness" of a molecule early in the discovery process. For instance, predictions for a potent isoquinolinequinone N-oxide suggested good water solubility and high gastrointestinal absorption. acs.org

The following table summarizes the comparative in vitro activity of C(6) and C(7) substituted isoquinolinequinone N-oxide analogs from a recent study, illustrating the importance of the substitution position.

| Compound | Substitution Position | Mean GI50 (μM) |

|---|---|---|

| IQQ benzylamine N-oxide 1 | C(7) | 2.52 |

| IQQ benzylamine N-oxide 2 | C(6) | 0.91 |

Research Directions in Pharmaceutical and Drug Discovery Contexts

The research on isoquinoline N-oxides is poised for further development, with several promising avenues for future investigation. A primary focus remains the optimization of their anticancer properties. The superior activity of C(6)-substituted isomers suggests that a key research direction is the development of synthetic methodologies that favor the formation of these more potent compounds. nih.gov

Further exploration of the therapeutic potential of isoquinoline N-oxides in overcoming multidrug resistance is a critical area of research. Identifying the specific molecular targets and pathways through which these compounds exert their effects will be essential for their clinical development. The use of 3D spheroid models to confirm the antitumor activity of these compounds provides a more physiologically relevant system for preclinical evaluation. acs.org

Given the diverse biological activities of the broader isoquinoline alkaloid family, future research could also explore the potential of isoquinoline N-oxides for other therapeutic applications, such as antimicrobial and anti-inflammatory agents. The N-oxide moiety offers a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

The application of advanced in silico techniques will continue to play a vital role in accelerating the drug discovery process for this class of compounds. Predictive models for toxicity and metabolism will be crucial in identifying candidates with favorable safety profiles for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Methoxyisoquinoline 2-Oxide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination or oxidative cyclization. For example, bromination using Br₂ in CHCl₃ with Et₃N as a base (yielding ~65% product) or K₂CO₃ as a milder alternative (70% yield) is effective . Oxidative cyclization of phenolic precursors, as demonstrated in the synthesis of 7-(benzyloxy)-6-methoxyisoquinoline derivatives, can also be adapted . Solvent choice (e.g., CH₂Cl₂ for NBS reactions) and purification via silica gel chromatography are critical for isolating high-purity compounds .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), mass spectrometry (MS), and HPLC. NMR can resolve methoxy and oxide functional groups, while MS confirms molecular weight (e.g., MW 262 for the base compound) . Purity assessment via HPLC with UV detection at 254 nm is recommended, referencing protocols for analogous isoquinoline derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Although not classified as hazardous under GHS, follow general peroxide-forming chemical guidelines. Store in amber glass under inert gas (N₂/Ar) at ambient temperatures, and test for peroxides quarterly using iodide-based test strips . Use fume hoods for reactions involving halogenating agents (e.g., Br₂) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies on related compounds (e.g., 6-Methoxyquinoline) show degradation under prolonged light exposure. Store in dark, anhydrous conditions with desiccants (e.g., molecular sieves). Monitor via periodic TLC or HPLC to detect decomposition byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to model electron density and orbital interactions. DFT can predict reaction sites for electrophilic substitution, validated against experimental NMR chemical shifts . For example, the methoxy group’s electron-donating effect can be quantified via Mulliken charges .

Q. What mechanistic insights explain unexpected byproducts in bromination reactions of this compound?

- Methodological Answer : Competing pathways (e.g., deoxygenation vs. bromination) occur under varying conditions. For instance, using Et₃N with Br₂ promotes bromination at position 6 (65% yield), while K₂CO₃ minimizes deoxygenation byproducts (7% vs. 14% with Et₃N) . Kinetic studies via in-situ IR or LC-MS can track intermediate formation.

Q. How should researchers resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Use standardized solvents (HPLC-grade) and DSC to identify polymorphs. For example, solubility in DMSO ranges from 50–100 mg/mL depending on crystallinity, as seen in analogous isoquinolines .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies on methyl or halogen substituents can enhance binding. For instance, 6-Methylisoquinoline-1-carboxylic acid derivatives show improved interaction with kinase active sites due to steric and electronic effects . Use molecular docking (AutoDock Vina) guided by DFT-calculated electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.